![molecular formula C10H18N4O2S B2612330 1-Methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine CAS No. 1396805-38-1](/img/structure/B2612330.png)
1-Methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine
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Overview
Description
“1-Methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine” is a chemical compound with the molecular formula C5H12N2O2S . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives, including “1-Methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine”, has been a subject of interest in recent years . Various strategies have been employed, such as the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-Methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine” is characterized by the presence of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions . The molecule also contains a methylsulfonyl group and a pyrazol-1-ylethyl group attached to the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine” include a molecular weight of 164.23, a density of 1.29±0.1 g/cm3 (Predicted), a melting point of 99 °C, a boiling point of 280.6±50.0 °C (Predicted), a flash point of 123.5°C, and slight solubility in water .properties
IUPAC Name |
1-methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-17(15,16)14-9-6-12(7-10-14)5-8-13-4-2-3-11-13/h2-4H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHWPDSONPEXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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